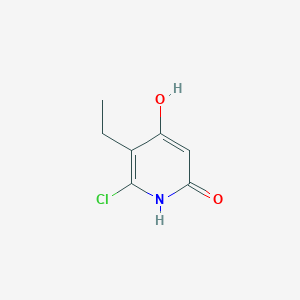
6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one is a chemical compound belonging to the pyridinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one typically involves the chlorination of 5-ethyl-4-hydroxypyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products Formed
Oxidation: 6-Chloro-5-ethyl-4-pyridone.
Reduction: 5-Ethyl-4-hydroxypyridin-2(1H)-one.
Substitution: 6-Amino-5-ethyl-4-hydroxypyridin-2(1H)-one.
Aplicaciones Científicas De Investigación
6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and hydroxyl groups play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-4-hydroxypyridin-2(1H)-one: Lacks the ethyl group, which may affect its biological activity.
5-Ethyl-4-hydroxypyridin-2(1H)-one: Lacks the chlorine atom, which may influence its reactivity and applications.
Uniqueness
6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one is unique due to the presence of both chlorine and ethyl groups, which can enhance its chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H8ClNO2 |
|---|---|
Peso molecular |
173.60 g/mol |
Nombre IUPAC |
6-chloro-5-ethyl-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8ClNO2/c1-2-4-5(10)3-6(11)9-7(4)8/h3H,2H2,1H3,(H2,9,10,11) |
Clave InChI |
QBDHQCNQDWWIRK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)C=C1O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14783360.png)


![1-[(2E)-3-chloroprop-2-en-1-yl]-1,4-dihydroquinazolin-4-one](/img/structure/B14783380.png)
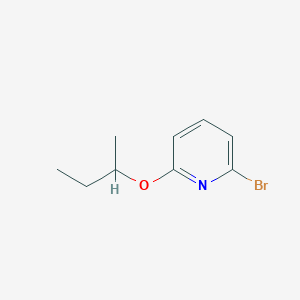
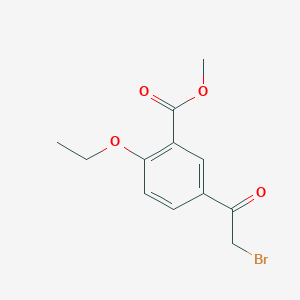
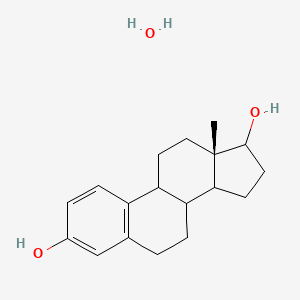
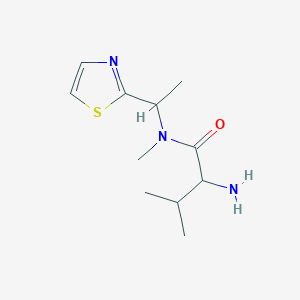


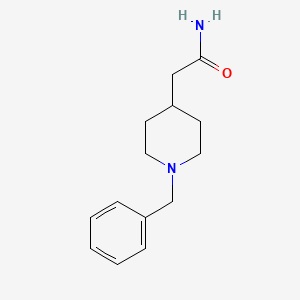
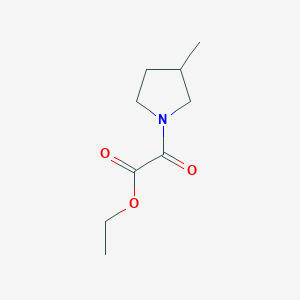
![4-(1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide](/img/structure/B14783429.png)

